4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) is a calamitic (rod-shaped) thermotropic liquid crystal belonging to the phenyl benzoate class. These materials are foundational components in the formulation of multi-component nematic mixtures for electro-optical applications. Its key procurement-relevant attributes are defined by its thermal phase behavior—specifically, the temperature range over which it maintains the nematic phase—which is a direct and sensitive function of its molecular structure. [1]
In liquid crystal engineering, seemingly minor structural changes, such as altering an alkyl chain length, are not trivial substitutions. For the 4-alkylphenyl 4-methylbenzoate homologous series, changing the pentyl (C5) chain to a butyl (C4) or hexyl (C6) chain directly modifies the intermolecular van der Waals forces. This predictably shifts the compound's melting and clearing points, altering the operational temperature window of the nematic phase. [1]. Consequently, a formulation or device optimized for the specific thermal range of the C5 variant will fail to perform as specified if a close homolog is substituted, making this compound non-interchangeable for its intended applications.
The nematic range of 4-Pentylphenyl 4-methylbenzoate is precisely positioned to begin just above typical room temperature, a critical feature for many display and sensor applications. Compared to its closest homologs, the butyl (C4) analog has a higher melting point and a narrower nematic range, while the hexyl (C6) analog's nematic phase does not begin until 45.5°C. [1]. The pentyl variant provides a distinct and useful thermal window not offered by its immediate structural analogs.
| Evidence Dimension | Nematic Phase Temperature Range (°C) |
| Target Compound Data | 35.0 – 52.0 °C (Range = 17.0 °C) [<a href="https://www.worldcat.org/title/flussige-kristalle-in-tabellen/oclc/1243740" target="_blank">1</a>] |
| Comparator Or Baseline | Butyl analog: 39.5 – 48.5 °C (Range = 9.0 °C) | Hexyl analog: 45.5 – 51.0 °C (Range = 5.5 °C) [<a href="https://www.worldcat.org/title/flussige-kristalle-in-tabellen/oclc/1243740" target="_blank">1</a>] |
| Quantified Difference | The target compound offers a 89% wider nematic range than the butyl analog and a 209% wider range than the hexyl analog, with a lower melting point than both. |
| Conditions | Phase transition temperatures determined by standard methods (e.g., DSC, optical microscopy). |
This specific thermal profile makes it a prime candidate for formulations requiring a stable nematic phase that starts near ambient temperatures but extends to over 50°C.
A critical performance metric for nematic materials is the clearing point (T_NI), the temperature at which the material loses its liquid crystalline order and becomes isotropic. 4-Pentylphenyl 4-methylbenzoate exhibits a clearing point of 52.0°C. [1]. This represents a significant enhancement in the thermal stability of the nematic phase compared to the widely used benchmark liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), which clears at only 35.0°C. [2].
| Evidence Dimension | Nematic-to-Isotropic Transition Temperature (Clearing Point, °C) |
| Target Compound Data | 52.0 °C [<a href="https://www.worldcat.org/title/flussige-kristalle-in-tabellen/oclc/1243740" target="_blank">1</a>] |
| Comparator Or Baseline | 4-cyano-4'-pentylbiphenyl (5CB): 35.0 °C [<a href="https://doi.org/10.1049/el:19730099" target="_blank">2</a>] |
| Quantified Difference | +17.0 °C (A 48% increase in the operational temperature ceiling of the pure nematic phase) |
| Conditions | Clearing point of pure, single-component materials. |
For procurement, this higher clearing point allows for the formulation of mixtures with a broader operating temperature range and greater device reliability under thermal stress.
As a member of the phenyl benzoate class, this compound has a simple, non-polar structure lacking a strong terminal dipole, such as the cyano group found in materials like 5CB. [REFS-1, REFS-2]. This structural simplicity is advantageous in mixture formulation, as it minimizes the strong, specific dipole-dipole antiparallel correlations that can occur with cyanobiphenyls. These correlations can lead to complex and sometimes undesirable changes in mixture properties. The more predictable behavior of phenyl benzoates makes them valuable as a baseline component for tuning the thermal and physical properties of multi-component systems.
| Evidence Dimension | Molecular Structure and Polarity |
| Target Compound Data | Phenyl benzoate core with two low-polarity terminal groups (pentyl and methyl). |
| Comparator Or Baseline | Cyanobiphenyls (e.g., 5CB) possess a strongly polar terminal cyano (-C≡N) group. |
| Quantified Difference | Qualitative difference in molecular polarity and intermolecular interaction type (van der Waals vs. strong dipole-dipole). |
| Conditions | General principles of liquid crystal physics and formulation. |
For R&D and process development, using a structurally simple, well-understood component reduces formulation complexity and can accelerate the development of mixtures with targeted properties.
Based on its defined nematic range of 35.0-52.0°C, this compound is the right choice for formulating eutectic mixtures intended for devices that operate consistently above standard room temperature, ensuring a stable nematic phase within this window. [1]
Leveraging its significantly higher clearing point relative to benchmarks like 5CB, this compound can be used as an additive to increase the nematic-isotropic transition temperature of a mixture, thereby enhancing the thermal robustness and maximum operating temperature of the final electro-optical device. [REFS-1, REFS-2]
Its classic, non-polar chemical structure makes it an ideal reference material for fundamental research into the physical properties of nematic phases, allowing for the systematic study of how mixture composition affects properties like viscosity, birefringence, and dielectric anisotropy without the complicating factor of strong dipole moments. [3]
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